molecular formula C22H23ClN4O4S B11266829 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B11266829
M. Wt: 475.0 g/mol
InChI Key: XDGTYCDWGUUVKK-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with a piperazine ring and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine core.

    Sulfonylation and Chlorination:

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:

The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from these similar compounds.

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C22H23ClN4O4S/c1-30-18-6-3-16(4-7-18)19-14-22(25-15-24-19)26-9-11-27(12-10-26)32(28,29)21-13-17(23)5-8-20(21)31-2/h3-8,13-15H,9-12H2,1-2H3

InChI Key

XDGTYCDWGUUVKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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